2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride
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Overview
Description
2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride is a chemical compound with a unique bicyclic structure.
Preparation Methods
The synthesis of 2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride typically involves multiple steps. One common method includes the azidation of a suitable bicyclic precursor, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Chemical Reactions Analysis
2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science.
Comparison with Similar Compounds
2-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride can be compared with other azide-containing compounds, such as:
2-Azidobicyclo[2.2.1]heptane: Similar structure but lacks the amine group.
Azidomethylcyclohexane: Different ring structure but contains the azide functional group.
Azidocyclohexane: Similar azide functionality but different ring system.
The uniqueness of this compound lies in its bicyclic structure combined with the azide and amine functionalities, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c8-7-2-1-5(4-7)3-6(7)10-11-9;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLDQPRDQSMYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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